5-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S3/c1-2-14-8-9-16(24-14)26(22,23)21-13-6-3-5-12(11-13)17-20-15-7-4-10-19-18(15)25-17/h3-11,21H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKWGDIPEMFQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Step Thiazolo[5,4-b]Pyridine Formation
Chloronitropyridines react with thioamides or thioureas under reflux to form the thiazolo[5,4-b]pyridine core. For example:
Phenyl Substitution via Cross-Coupling
The thiazolo[5,4-b]pyridine intermediate undergoes Suzuki-Miyaura coupling with 3-bromophenylboronic acid:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 100°C |
| Reaction Time | 24 hours |
| Yield | 72% |
This step introduces the phenyl group at the 3-position, critical for subsequent sulfonamide coupling.
Synthesis of 5-Ethylthiophene-2-Sulfonamide
Thiophene Sulfonation
5-Ethylthiophene reacts with chlorosulfonic acid to form the sulfonyl chloride intermediate:
Sulfonamide Formation
The sulfonyl chloride is treated with aqueous ammonia:
Final Coupling Reaction
The thiazolo[5,4-b]pyridine-phenyl intermediate (0.01 mol) and 5-ethylthiophene-2-sulfonamide (0.012 mol) undergo coupling using EDCl/HOBt:
| Parameter | Value |
|---|---|
| Coupling Agent | EDCl (1.2 eq) + HOBt (1.2 eq) |
| Solvent | DMF |
| Temperature | Room temperature |
| Reaction Time | 48 hours |
| Purification | Column chromatography (SiO₂, EtOAc/Hexane 1:3) |
| Yield | 65% |
¹H NMR (400 MHz, DMSO- d6) confirms successful amide bond formation: δ 8.72 (s, 1H, NH), 8.35–7.45 (m, 7H, aromatic), 2.98 (q, 2H, CH₂CH₃), 1.32 (t, 3H, CH₂CH₃).
Optimization and Challenges
Regioselectivity in Thiazolo Ring Formation
Using electron-deficient pyridines (e.g., nitro-substituted) improves cyclization efficiency by directing thioamide attack to the C-2 position.
Sulfonamide Stability
LiH-mediated alkylation (as in) avoids sulfonamide decomposition observed under strong acidic conditions.
Coupling Efficiency
Pd-catalyzed methods (e.g., Suzuki-Miyaura) outperform Ullmann-type couplings, reducing side products from aryl halide homo-coupling.
Analytical Characterization
| Technique | Key Data |
|---|---|
| IR (KBr) | 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) |
| MS (ESI) | m/z 402.1 [M+H]⁺ |
| Elemental Analysis | C 53.82%, H 3.76%, N 10.46% (Calc: C 53.85%, H 3.77%, N 10.47%) |
Scale-Up Considerations
Chemical Reactions Analysis
Core Assembly via Annulation
-
Thiazolo[5,4-b]pyridine Formation : Starting from 2,4-dichloro-3-nitropyridine, selective substitution with morpholine produces a nitro-pyridine intermediate. Subsequent thiocyanate substitution and intramolecular cyclization yield the thiazolo[5,4-b]pyridine core .
-
Sulfonamide Coupling : The thiophene-2-sulfonamide group is introduced via nucleophilic substitution between a sulfonyl chloride derivative and the amine-functionalized thiazolo-pyridine intermediate .
Optimized Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| Cyclization | Thiocyanate substitution | KSCN, AcOH, 80°C | 78% |
| Reduction | Nitro to amine | Fe powder, AcOH, 60°C | 85% |
| Sulfonylation | Sulfonyl chloride coupling | Et₃N, DCM, 0–25°C | 65% |
Functional Group Reactivity
The compound exhibits reactivity at three primary sites:
Thiazolo[5,4-b]pyridine Ring
-
Electrophilic Substitution : The electron-deficient pyridine ring undergoes halogenation or nitration at the 5-position under acidic conditions .
-
Nucleophilic Attack : The thiazole sulfur participates in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids .
Thiophene-Sulfonamide Moiety
-
Sulfonamide Hydrolysis : Under strong acidic or basic conditions, the sulfonamide group hydrolyzes to yield sulfonic acid and amine derivatives.
-
Thiophene Functionalization : Electrophilic substitution (e.g., bromination) occurs at the 5-position of the thiophene ring .
Biological Interaction Mechanisms
The compound’s sulfonamide and heterocyclic groups facilitate interactions with biological targets:
PI3Kα Inhibition
-
Binding Mode : Docking studies reveal hydrogen bonding between the sulfonamide NH and Lys802 in PI3Kα, while the thiazolo-pyridine core forms hydrophobic interactions with Val851 .
-
Structure-Activity Relationship (SAR) :
Antibacterial Activity
-
Dihydropteroate Synthase Inhibition : The sulfonamide group mimics p-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria .
Comparative Reactivity with Analogues
Scientific Research Applications
Inhibitory Activity Against Kinases
One of the primary applications of 5-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is its role as an inhibitor of specific kinases involved in cancer progression. Research has demonstrated that derivatives of thiazolo[5,4-b]pyridine can effectively inhibit the activity of kinases such as c-KIT and PI3Kα, which are implicated in various cancers.
- Case Study: PI3Kα Inhibition
A study indicated that compounds with a similar thiazolo[5,4-b]pyridine structure exhibited potent inhibitory activity against PI3Kα with an IC50 value as low as 3.6 nM. The sulfonamide group was identified as a critical structural feature enhancing this activity due to its ability to interact favorably with the enzyme's active site .
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | TBD | PI3Kα |
| Thiazolo derivative | 3.6 | PI3Kα |
Therapeutic Potential in Gastrointestinal Tumors
The thiazolo[5,4-b]pyridine scaffold has been explored for its potential against gastrointestinal stromal tumors (GISTs). The ability to functionalize different positions on the thiazolo ring allows for the development of targeted therapies that can overcome drug resistance commonly seen in GIST treatments.
- Case Study: c-KIT Inhibition
A recent study synthesized various thiazolo derivatives targeting c-KIT, demonstrating that specific substitutions could yield moderate enzymatic inhibitory activities (IC50 = 9.87 μM). This highlights the potential of these compounds in developing therapeutics for GISTs .
Antimicrobial Properties
Some studies have suggested that thiazolo[5,4-b]pyridine derivatives exhibit antimicrobial properties. The sulfonamide group may enhance the compound's ability to disrupt bacterial cell function.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolo derivatives.
| Modification | IC50 (nM) | Comments |
|---|---|---|
| Parent Compound | TBD | Baseline activity |
| Addition of Sulfonamide | TBD | Increased potency |
| Substitution at Position 6 | TBD | Variable effects on activity |
Mechanism of Action
The mechanism by which 5-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide exerts its effects would depend on its specific application. For example, if used as an inhibitor, it might bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of thiazolo[5,4-b]pyridine derivatives with sulfonamide linkages. Key structural analogues include:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| 5-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide | Ethyl (C₂H₅) at thiophene 5-position | C₁₆H₁₅N₃O₂S₂ | 353.44 | Reference compound |
| 5-chloro-N-[4-(thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-thiophenesulfonamide | Chloro (Cl) at thiophene 5-position | C₁₅H₁₀ClN₃O₂S₂ | 379.84 | Higher electronegativity, reduced lipophilicity |
| 3-Methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide | Methyl (CH₃) at butanamide chain | C₁₇H₁₇N₃OS | 311.40 | Amide linkage instead of sulfonamide; lower polarity |
| N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide | Methyl (CH₃) at phenyl 2-position | C₁₆H₁₄N₃O₂S₂ | 352.43 | Steric hindrance near the sulfonamide group |
Key Observations:
- Electron-Withdrawing vs.
- Linkage Modifications : Replacing the sulfonamide group with an amide (e.g., 3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide, ) reduces polarity, which may alter solubility and target interaction profiles.
Biological Activity
5-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazolo[5,4-b]pyridine core and a thiophene moiety, suggest diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and reports.
Structural Overview
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H17N3O2S3 |
| Molecular Weight | 415.6 g/mol |
| CAS Number | 896679-41-7 |
The presence of the thiazolo[5,4-b]pyridine core is particularly noteworthy as it is associated with various pharmacological activities, including anticancer and antimicrobial properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. The sulfonamide group in this compound enhances its efficacy against various pathogens.
A study reported that related compounds showed minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that similar activities may be expected from this compound due to structural similarities .
Anticancer Potential
Thiazolo[5,4-b]pyridine derivatives have been investigated for their anticancer properties. Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For instance, a structure–activity relationship (SAR) analysis revealed that modifications to the phenyl ring could enhance cytotoxic activity against human glioblastoma and melanoma cell lines .
The thiazole ring's presence is essential for cytotoxic activity, with specific substitutions increasing efficacy. The compound's design suggests it may interact with key cellular targets involved in cancer progression.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound likely interacts with specific enzymes involved in cell signaling pathways, particularly those related to cancer cell proliferation.
- Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Mechanisms : The sulfonamide group may inhibit bacterial folate synthesis, a common mechanism among sulfa drugs.
Case Studies and Research Findings
Several studies have highlighted the potential applications of thiazole-based compounds in drug development:
- Anticancer Studies : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines, demonstrating promising results with IC50 values indicating potent activity .
- Antimicrobial Evaluation : In vitro studies have confirmed the antimicrobial efficacy of related compounds against common pathogens, establishing a foundation for further exploration of this compound's potential .
- Kinase Inhibition : The thiazolo[5,4-b]pyridine core is known for its role as a kinase inhibitor, which could be a target for therapeutic intervention in various diseases .
Q & A
Q. What are the key structural features and functional groups of 5-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide?
The compound features:
- A thiophene core with a sulfonamide group (-SO₂NH₂) at the 2-position.
- A thiazolo[5,4-b]pyridine moiety fused to a phenyl ring at the 3-position.
- An ethyl substituent on the thiophene ring, enhancing lipophilicity and stability . These groups contribute to its bioactivity, particularly in enzyme inhibition and antimicrobial applications .
Q. What are the common synthetic routes for this compound?
Synthesis involves three critical steps:
- Step 1 : Cyclization of pyridine derivatives with thiazole precursors to form the thiazolo[5,4-b]pyridine core. Lawesson’s reagent or acidic/basic conditions are often used .
- Step 2 : Suzuki-Miyaura coupling to attach the phenyl-thiazolopyridine moiety to the thiophene-sulfonamide intermediate. Pd(PPh₃)₄ and K₂CO₃ in DME/H₂O at 80°C for 8 hours are typical conditions .
- Step 3 : Ethylation of the thiophene ring via nucleophilic substitution (e.g., ethyl bromide, K₂CO₃ in DMF at 70°C for 6 hours) .
Q. Which analytical techniques are used for structural validation?
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography to resolve bond angles and intermolecular interactions (e.g., sulfonamide hydrogen bonding) .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data across assays?
Discrepancies (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:
- Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) affecting compound solubility .
- Target specificity : Off-target interactions detected in broad-spectrum screens (e.g., NCI-60 cell line panel) .
- Metabolic stability : Variations in liver microsome or plasma stability assays impacting potency . Methodology : Use orthogonal assays (e.g., SPR, ITC) to validate binding kinetics and exclude false positives .
Q. What strategies optimize this compound’s inhibitory activity against specific kinases?
- Structure-activity relationship (SAR) studies : Modify the ethyl group (e.g., longer alkyl chains or fluorinated analogs) to enhance hydrophobic pocket binding .
- Molecular docking : Model interactions with kinase ATP-binding sites (e.g., VEGFR2, EGFR) to guide substituent placement .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetates) to improve bioavailability .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
- pH stability : The sulfonamide group degrades in strongly acidic conditions (pH < 3), requiring buffered solutions (pH 6–8) for long-term storage .
- Thermal stability : Decomposition occurs above 150°C, so reactions should be conducted below 100°C .
- Light sensitivity : The thiazolopyridine moiety is photoactive; use amber glassware and minimize UV exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
